molecular formula C14H21BO2S B13336004 4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane

Cat. No.: B13336004
M. Wt: 264.2 g/mol
InChI Key: XWZZKQLBWBXDMI-GHMZBOCLSA-N
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Description

4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a thiophene derivative under specific conditions. The reaction might require a catalyst such as palladium and a base like potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: They can be reduced to form alcohols or alkanes.

    Substitution: In Suzuki-Miyaura cross-coupling, boronic esters react with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology

Boronic esters can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine

They are used in the development of drugs, particularly in cancer treatment and as enzyme inhibitors.

Industry

Boronic esters are used in materials science for the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, forming a new carbon-carbon bond. The process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Comparison

4,4,5,5-Tetramethyl-2-((1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl)-1,3,2-dioxaborolane is unique due to its cyclopropyl and thiophene groups, which can impart specific reactivity and properties compared to simpler boronic acids like phenylboronic acid or methylboronic acid.

Properties

Molecular Formula

C14H21BO2S

Molecular Weight

264.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H21BO2S/c1-9-6-7-12(18-9)10-8-11(10)15-16-13(2,3)14(4,5)17-15/h6-7,10-11H,8H2,1-5H3/t10-,11-/m1/s1

InChI Key

XWZZKQLBWBXDMI-GHMZBOCLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(S3)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(S3)C

Origin of Product

United States

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